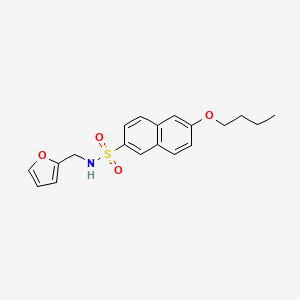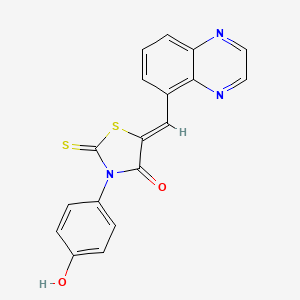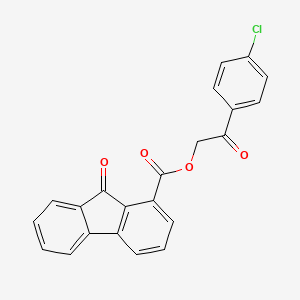
6-butoxy-N-(2-furylmethyl)-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-butoxy-N-(2-furylmethyl)-2-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a naphthalene ring, a furan ring, and a sulfonamide group, suggests potential biological activity and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butoxy-N-(2-furylmethyl)-2-naphthalenesulfonamide typically involves the following steps:
Formation of the Naphthalenesulfonamide Core: This can be achieved by reacting 2-naphthalenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where a butanol derivative reacts with the naphthalenesulfonamide.
Attachment of the Furylmethyl Group: This step involves the reaction of the intermediate with a furylmethyl halide under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-butoxy-N-(2-furylmethyl)-2-naphthalenesulfonamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Possible development as an antimicrobial or anticancer agent.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-butoxy-N-(2-furylmethyl)-2-naphthalenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound might interact with enzymes involved in folate synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Naphthalene-2-sulfonamide: Similar core structure but lacks the butoxy and furylmethyl groups.
Furylmethyl Sulfonamides: Compounds with a similar furan ring and sulfonamide group.
Uniqueness
6-butoxy-N-(2-furylmethyl)-2-naphthalenesulfonamide is unique due to the combination of its butoxy, furylmethyl, and naphthalenesulfonamide groups. This unique structure may confer distinct biological activities and chemical properties compared to other sulfonamides.
Properties
Molecular Formula |
C19H21NO4S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-butoxy-N-(furan-2-ylmethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H21NO4S/c1-2-3-10-23-17-8-6-16-13-19(9-7-15(16)12-17)25(21,22)20-14-18-5-4-11-24-18/h4-9,11-13,20H,2-3,10,14H2,1H3 |
InChI Key |
IGWJUGKZHNWLQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-diphenyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12208181.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12208187.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B12208198.png)
![2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12208203.png)

![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B12208210.png)
![2,2-dimethyl-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide](/img/structure/B12208218.png)
![Bicyclo[4.2.0]octan-5-one](/img/structure/B12208234.png)

![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12208245.png)
![N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12208250.png)
![3,4-dimethyl-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide](/img/structure/B12208256.png)
![N-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethyl]furan-2-carboxamide](/img/structure/B12208260.png)
![(2E)-3-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide](/img/structure/B12208263.png)
